molecular formula C12H21NO5 B2870361 1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2460755-76-2

1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No.: B2870361
CAS No.: 2460755-76-2
M. Wt: 259.302
InChI Key: ORMNIOFGHHVGJU-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a sophisticated cyclobutane-based building block designed for pharmaceutical and organic synthesis research. This compound features a carboxylic acid moiety and a Boc-protected (tert-butoxycarbonyl) amino group on the same cyclobutane ring, a structure known for its utility in constructing conformationally constrained molecules . The additional methoxymethyl group introduces unique steric and electronic properties, which can influence the molecule's reactivity and metabolic stability. As a protected amino acid derivative, its primary research application is as a key intermediate in the synthesis of more complex target molecules, such as potential active pharmaceutical ingredients (APIs) . The Boc (tert-butoxycarbonyl) group is a cornerstone of modern synthetic chemistry, providing a robust means to protect the amine functionality from unwanted reactions during synthetic sequences; it can be cleanly removed under mild acidic conditions to reveal the free amine for further coupling . Similarly, the carboxylic acid group can undergo various transformations, including amide coupling and esterification, to extend the molecular structure. The constrained four-membered cyclobutane ring is of significant interest in medicinal chemistry, as it can be used to modulate the potency, selectivity, and physicochemical properties of drug candidates by pre-organizing the molecule into a specific three-dimensional shape. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The structural information is provided for research purposes, and the buyer assumes responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

1-(methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-12(6-8,7-17-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMNIOFGHHVGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Boc-amino)-3-Benzyloxy-cyclobutane-1-carboxylic Acid Ethyl Ester

The process begins with the preparation of a benzyl-protected precursor, as described in US9242924B2. Benzyl ether protection ensures stability during subsequent reactions:

  • Cyclobutane ring formation via [2+2] cycloaddition or alkylation of malononitrile derivatives.
  • Boc protection of the amine using di-tert-butyl dicarbonate under basic conditions.
  • Ethyl ester formation via Fischer esterification of the carboxylic acid.

Hydrogenolysis for Debenzylation

Critical to this route is the hydrogenolytic removal of the benzyl group under optimized conditions:

  • Catalyst : Wet palladium on carbon (5–10 wt%) to mitigate ignition risks associated with dry catalysts.
  • Solvent : Ethanol or ethyl acetate, adjusted to pH 2.0–5.0 with acetic acid to enhance reaction efficiency.
  • Conditions : Hydrogen gas (1–3 atm) at 25–40°C for 24–72 hours.

This step yields 1-(Boc-amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Formula IV in US9242924B2), a pivotal intermediate.

Methoxymethyl Ether Formation

The 3-hydroxy group is converted to a methoxymethyl ether via Williamson ether synthesis:

  • Reagents : Methoxymethyl chloride (1.2 equiv) and sodium hydride (1.5 equiv) in tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12–18 hours.
  • Workup : Aqueous extraction and column chromatography yield 1-(Boc-amino)-3-(methoxymethyl)-cyclobutane-1-carboxylic acid ethyl ester .

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic or basic conditions:

  • Basic hydrolysis : 2M NaOH in ethanol/water (1:1), reflux for 6–8 hours.
  • Acidic hydrolysis : 6M HCl in dioxane, 50°C for 4–6 hours.

Neutralization and crystallization afford the final product, 1-(methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid , with a typical yield of 65–75% over four steps.

Route 2: Phase-Transfer Catalysis for Cyclobutane Construction

Synthesis of 3-Oxocyclobutanecarboxylic Acid

Adapting CN103232340A, 3-oxocyclobutanecarboxylic acid is prepared via:

  • Bromination of acetone with bromine (1:1.5 mol ratio) in ethanol to form 1,3-dibromo-2-propanone.
  • Cyclization with malononitrile under phase-transfer conditions (tetrabutylammonium bromide, sodium iodide, potassium carbonate) in DMF at 60–90°C.
  • Acidic hydrolysis of the dicyano intermediate (6M HCl, reflux) to yield 3-oxocyclobutanecarboxylic acid (52–68% yield).

Reductive Amination for Boc-Protected Amine

The ketone group undergoes reductive amination to introduce the amine:

  • Amine source : Ammonium acetate (2.0 equiv).
  • Reducing agent : Sodium cyanoborohydride (1.5 equiv) in methanol.
  • Conditions : 25°C, 24 hours, followed by Boc protection (Boc₂O, DMAP).

This yields 3-(Boc-amino)-3-oxocyclobutanecarboxylic acid .

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Key Step Hydrogenolysis Phase-transfer cyclization
Yield 65–75% 45–55%
Toxic Reagents Palladium, hydrogen gas Bromine, malononitrile
Scale-Up Feasibility High (patented for >100 g scales) Moderate (solvent recycling needed)
Functional Group Tolerance Excellent (Boc stable) Limited (acid-sensitive intermediates)

Route 1 offers superior scalability and functional group compatibility, leveraging established hydrogenolysis protocols. In contrast, Route 2 provides a divergent approach but requires careful handling of toxic reagents.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyclobutane ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxycarbonylamino group.

  • Substitution: Substitution reactions can introduce different substituents on the cyclobutane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Cyclobutane derivatives with different substituents.

Scientific Research Applications

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its therapeutic properties, potentially leading to new drug candidates.

  • Industry: Its unique chemical properties may be useful in the development of new industrial processes or products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(Methoxymethyl), 3-(Boc-amino) C₁₃H₂₃NO₅ 273.33 Enhanced solubility via methoxymethyl; Boc protection for amine
(−−−)-(1S,2S)-2-(t-Butyloxycarbonylamino)cyclobutanecarboxylic acid 2-(Boc-amino) C₁₀H₁₇NO₄ 215.25 Lacks methoxymethyl; simpler cyclobutane scaffold
1-(Boc-amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (AS150063) 1-(Boc-amino), 3-(CF₃) C₁₁H₁₆F₃NO₄ 283.25 Trifluoromethyl group increases lipophilicity and metabolic stability
1-Carbamoylcyclobutane-1-carboxylic acid 1-Carbamoyl C₆H₉NO₃ 143.14 Carbamoyl group enhances hydrogen bonding; no Boc protection
(1R,3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid Cyclopentane ring, 3-(Boc-amino) C₁₂H₂₁NO₄ 243.30 Larger ring size alters conformational flexibility

Key Observations :

  • Methoxymethyl vs. Trifluoromethyl : The methoxymethyl group in the target compound improves aqueous solubility compared to the lipophilic trifluoromethyl group in AS150063, making the former more suitable for hydrophilic environments .
  • Boc Protection : The Boc group is a common feature in analogs like AS150063 and the cyclopentane derivative, enabling selective deprotection for further functionalization .

Physical and Chemical Properties

Property Target Compound 2-(Boc-amino)cyclobutanecarboxylic acid AS150063
Melting Point (°C) Not reported 103–105 Not reported
Solubility High in polar solvents Moderate in MeOH/DCM High in organic solvents
Stability Stable under acidic conditions Boc group labile in strong acids Enhanced by CF₃ group

Biological Activity

1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic compound that belongs to the class of cyclobutane derivatives. These compounds have garnered attention due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of 1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is C12H21N1O5C_{12}H_{21}N_{1}O_{5} with a molecular weight of approximately 245.31 g/mol. The compound features a cyclobutane ring structure, which is known for its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₂H₂₁N₁O₅
Molecular Weight245.31 g/mol
IUPAC Name1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
CAS Number[To be determined]

Antimicrobial Activity

Research has shown that cyclobutane derivatives exhibit significant antimicrobial properties. A review by PubMed highlights over 210 compounds with confirmed antimicrobial activities, indicating that derivatives like our compound may also possess similar effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Anticancer Properties

Cyclobutane-containing compounds have been studied for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specific pathways affected include the MAPK and PI3K/Akt signaling pathways, which are crucial in cancer cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of cyclobutane derivatives are also noteworthy. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. A study indicated that certain analogs could inhibit NF-kB activation, leading to decreased expression of inflammatory mediators .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Natural Products evaluated the antimicrobial activity of various cyclobutane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the side chains significantly enhanced activity against resistant strains .
  • Anticancer Activity Assessment : In a controlled laboratory setting, a derivative similar to our compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). The results showed a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for further development .
  • Inflammation Model : In vivo studies using animal models demonstrated that administration of cyclobutane derivatives reduced edema and inflammatory markers in induced arthritis models. This suggests a promising avenue for therapeutic applications in chronic inflammatory diseases .

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